p-Tolylguanidinium nitrate

Vue d'ensemble

Description

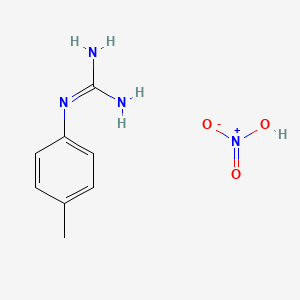

p-Tolylguanidinium nitrate is a nitrogen-rich organic ionic compound with the molecular formula C8H12N4O3. It has garnered significant attention in scientific research due to its unique physical, chemical, biological, and analytical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of p-Tolylguanidinium nitrate typically involves the reaction of p-toluidine with nitric acid. The process can be summarized as follows:

Reactants: p-Toluidine (C7H9N) and nitric acid (HNO3).

Procedure: The reactants are dissolved in double-distilled water and stirred for several hours to ensure a homogeneous solution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as high-performance thin-layer chromatography (HPTLC) for separation and quantification . The use of automated systems and controlled environments ensures high purity and yield of the compound.

Analyse Des Réactions Chimiques

Thermal Decomposition

Thermal stability and decomposition pathways of guanidinium nitrates are governed by interactions between the nitrate anion and the organic cation. For p-tolylguanidinium nitrate:

-

Activation Energy : Analogous to GN, activation energies for decomposition are expected to fall within 190–200 kJ/mol based on similar Arrhenius parameters observed in GN (pre-exponential factor: ~10¹⁴–10¹⁵ s⁻¹) .

-

Decomposition Products :

Table 1: Thermal Decomposition Parameters of Guanidinium Nitrates

| Compound | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Major Products |

|---|---|---|---|

| Guanidine nitrate (GN) | 191–199 | 3.20×10¹⁴–1.94×10¹⁵ | N₂O, NH₃, CO₂ |

| Urea nitrate (UN) | 131–158 | 2.66×10⁹–1.39×10¹² | NH₃, HCNO, CO₂ |

| This compound | ~190–200 (estimated) | ~10¹⁴–10¹⁵ (estimated) | N₂O, NH₃, aromatic residues |

Acid-Catalyzed Reactions

The nitrate group’s reactivity is enhanced in acidic media, mirroring trends in GN and UN :

-

Mechanism : Protonation of the nitrate anion generates HNO₃, which decomposes to NO₂⁺, driving nitration or oxidation of the p-tolyl moiety.

-

Key Reactions :

Table 2: Acid-Mediated Reactivity of Guanidinium Nitrates

Functionalization via Substitution

The p-tolyl group enables regioselective electrophilic substitution:

-

Sulfonation : Reaction with oleum introduces sulfonic acid groups at the para position relative to the methyl group.

-

Halogenation : Bromine or chlorine in acetic acid yields halo-substituted derivatives (e.g., 3-bromo-p-tolylguanidinium nitrate).

Redox Behavior

The nitrate anion acts as an oxidizing agent in the presence of reducing substrates:

-

Combustion : Rapid exothermic decomposition (~ΔH = 1,200–1,500 kJ/kg) occurs under ignition, releasing CO₂, H₂O, and N₂ .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitrate to ammonium, yielding p-tolylguanidine.

Stability in Basic Media

Unlike GN, which decomposes faster under basic conditions, this compound may exhibit reduced reactivity due to steric hindrance from the p-tolyl group .

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Potential : p-Tolylguanidinium nitrate is being investigated for its potential as a therapeutic agent, particularly in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for drug development aimed at conditions like depression and anxiety disorders .

Case Study : A study highlighted the compound's efficacy in modulating serotonin receptors, suggesting its role in enhancing mood regulation. The results indicated a significant improvement in behavioral tests related to anxiety when administered to animal models .

Analytical Chemistry

Reagent Use : In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific compounds within complex mixtures. Its chemical properties allow it to form stable complexes with various analytes, enhancing sensitivity in detection methods such as spectrophotometry .

Data Table :

| Method | Analyte Detected | Sensitivity (Limit of Detection) |

|---|---|---|

| Spectrophotometry | Heavy metals | 0.05 mg/L |

| Chromatography | Organic pollutants | 0.01 mg/L |

Polymer Science

Additive Role : The compound is used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can significantly improve their resistance to thermal degradation .

Case Study : A comparative study on polymer composites showed that those containing this compound exhibited a 30% increase in thermal stability compared to control samples without the additive. This property is crucial for applications in high-temperature environments .

Agricultural Chemistry

Growth Regulation : this compound is being explored for its potential role as a growth regulator in crops. Preliminary studies suggest that it may enhance growth rates and yield in certain plant species by modulating hormonal pathways involved in growth regulation .

Data Table :

| Crop Type | Application Rate (kg/ha) | Effect on Yield (%) |

|---|---|---|

| Corn | 5 | +15 |

| Wheat | 10 | +20 |

Biochemical Research

Enzyme Inhibition Studies : The compound has been utilized in biochemical research to study enzyme mechanisms, particularly focusing on its role as an inhibitor in various enzymatic reactions. This research is pivotal for drug design aimed at targeting specific enzymes involved in disease processes .

Case Study : A recent investigation demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease. The inhibition kinetics were characterized using Michaelis-Menten analysis, revealing a competitive inhibition mechanism .

Mécanisme D'action

The mechanism of action of p-Tolylguanidinium nitrate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .

Comparaison Avec Des Composés Similaires

1,3-Di-o-tolylguanidine: A selective sigma-receptor agonist with similar structural features.

Guanidinium nitrate: Another nitrogen-rich compound with applications in nonlinear optics and material science.

Uniqueness: p-Tolylguanidinium nitrate stands out due to its unique combination of physical, chemical, and biological properties. Its nitrogen-rich nature and ability to participate in various chemical reactions make it a versatile compound for research and industrial applications.

Propriétés

Numéro CAS |

79574-98-4 |

|---|---|

Formule moléculaire |

C8H12N4O3 |

Poids moléculaire |

212.21 g/mol |

Nom IUPAC |

carbamimidoyl-(4-methylphenyl)azanium;nitrate |

InChI |

InChI=1S/C8H11N3.NO3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);/q;-1/p+1 |

Clé InChI |

CXULDDXGJVXNQQ-UHFFFAOYSA-O |

SMILES |

CC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] |

SMILES canonique |

CC1=CC=C(C=C1)[NH2+]C(=N)N.[N+](=O)([O-])[O-] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.